5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one
Description
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one is a cycloheptatrienone derivative characterized by a seven-membered conjugated ring system with a benzamido (-NHCOC₆H₅) substituent at position 5 and a hydroxyl (-OH) group at position 2. This compound belongs to the troponoid family, which is known for its unique electron-delocalized structure and diverse bioactivities, including antitumor, antiviral, and antioxidant properties .
Properties
CAS No. |
19281-37-9 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-8-6-11(7-9-13(12)17)15-14(18)10-4-2-1-3-5-10/h1-9H,(H,15,18)(H,16,17) |
InChI Key |
VJYMHMURUDYNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C(=O)C=C2)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Cycloheptatrienone Formation
- Hydroxylation at the 2-position of the cycloheptatrienone ring can be achieved by selective oxidation or by starting from hydroxytropolone derivatives.
- The cycloheptatrienone core is often constructed via ring expansion or rearrangement reactions from smaller cyclic precursors or by modification of tropolone derivatives.
Tosylation and Regioselective Functionalization (Related Methodology)
Although direct preparation methods for this compound are scarce, insights can be drawn from the regioselective synthesis of related hydroxytropolones and their derivatives, such as tosylated thujaplicin isomers, which share the cycloheptatrienone core:
- Tosylation of hydroxytropolones, such as hinokitiol (β-thujaplicin), is a key step in synthesizing biologically active derivatives.
- Under standard tosylation conditions (using p-toluenesulfonyl chloride and pyridine in dichloromethane), mixtures of regioisomers are formed due to isomerization of the hydroxytropolone anion.
- Separation of these isomers can be challenging but is achievable using advanced chromatographic techniques such as flash chromatography.
- This regioselective functionalization strategy can be adapted to introduce benzamido groups selectively by first generating a suitable leaving group (e.g., tosylate) at the hydroxy position, followed by nucleophilic substitution with benzamide or its derivatives.
Multistep Synthesis Approach
- A multistep synthetic route may involve initial iodination at a specific position on the cycloheptatrienone ring, followed by tosylation of the hydroxy group.
- Subsequent hydrogenation with palladium on carbon catalyst in the presence of sodium acetate removes the iodine, yielding a regioselectively functionalized intermediate.
- This intermediate can then be converted to the benzamido derivative by reaction with benzamide or related reagents.
Data Table: Summary of Preparation Methods and Conditions
Comprehensive Research Findings
- The regioselectivity of functionalization on the cycloheptatrienone ring is critical for obtaining pure this compound.
- Regioisomeric mixtures are common in tosylation steps due to the ambident nature of hydroxytropolones, requiring careful chromatographic separation.
- Advanced NMR techniques (1D and 2D NMR) and single crystal X-ray diffraction are essential for structure elucidation and confirmation of regioselectivity in intermediates and final products.
- Computational chemistry methods such as Gauge Including Atomic Orbitals (GIAO) calculations at the B3LYP/def2-TZVPP level provide valuable chemical shift predictions that correlate well with experimental NMR data, aiding structural assignments.
- The synthetic methodology for related thiotropolone derivatives demonstrates the feasibility of regioselective functional group transformations on the cycloheptatrienone scaffold, which can be adapted for benzamido substitution.
Chemical Reactions Analysis
Types of Reactions
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamido group or the cycloheptatrienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamido or cycloheptatrienone derivatives.
Scientific Research Applications
Biotechnology Applications
Animal Cell Culture:
One of the primary applications of 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one is in the field of animal cell culture. It has been shown to enhance the growth and productivity of various animal cell lines. Specifically, it is included in nutrient media formulations that support the continuous growth of genetically engineered cells, lymphoid cells (such as myeloma cells), and hybridoma cells. The compound acts as a growth promoter in these cultures, facilitating the production of valuable biological products like monoclonal antibodies and hormones .
Table 1: Effects of this compound on Cell Growth
| Cell Line | Medium Composition | Growth Rate Improvement | Product Yield |
|---|---|---|---|
| Mouse Myeloma | LS1 Medium + 5 µM Compound | Significant | Monoclonal Antibodies |
| Hybridoma Cells | RPMI + 5 µM Compound | Moderate | Recombinant Proteins |
| Lymphoid Cells | DMEM + 5 µM Compound | High | Interleukins |
Pharmaceutical Applications
Antimicrobial Properties:
Research indicates that derivatives of tropolone possess antimicrobial properties. The incorporation of this compound into pharmaceutical formulations could enhance the efficacy against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and could be leveraged for developing new antimicrobial agents .
Potential Anti-Cancer Activity:
Preliminary studies suggest that compounds related to tropolone exhibit anti-cancer properties. The ability to induce apoptosis in cancer cell lines has been observed, making this compound a candidate for further investigation as a therapeutic agent in oncology .
Material Science Applications
Synthesis of Functional Materials:
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its derivatives can serve as precursors for creating polymers with specific properties suitable for applications in coatings and adhesives. The compound's reactivity enables it to participate in various polymerization reactions .
Table 2: Potential Material Applications
| Application Type | Description |
|---|---|
| Coatings | Development of protective coatings with enhanced durability |
| Adhesives | Formulation of strong adhesives with specific bonding characteristics |
| Polymer Blends | Creation of blends for improved mechanical properties |
Case Studies
Case Study 1: Enhanced Antibody Production
In a controlled study involving mouse myeloma cells cultured with media containing this compound, researchers noted a marked increase in antibody production compared to control groups. This study highlighted the compound's role as a critical supplement for maximizing yields in biopharmaceutical manufacturing.
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that formulations containing this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support its potential use as an active ingredient in new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites, while the hydroxyl group can participate in redox reactions. The compound’s aromatic ring system allows it to interact with π-electron systems in biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| 5-Aminotropolone | -NH₂ (5), -OH (2) | ~153.1 | High tumor-specific cytotoxicity |
| 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | -NH₂ (5), -OH (2) | ~165.1 | Radical scavenging, apoptosis induction |
| MTC (2-Methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one) | -OCH₃ (2), trimethoxyphenyl (5) | ~342.3 | Vascular disrupting agent (VDA) |
| 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one | -NHCOC₆H₅ (5), -OH (2) | ~263.3 | Hypothesized antitumor activity |
Structural Insights :
- Steric Effects: The bulky benzamido substituent may reduce membrane permeability compared to smaller analogues like 5-amino-2-hydroxy-2,4,6-cycloheptatrien-1-one .
Cytotoxicity
- 5-Aminotropolone: Demonstrates high tumor specificity (IC₅₀ = 12–25 μM in oral tumor cells) via radical-mediated apoptosis and caspase-3 activation. ESR studies confirm its radical-scavenging capacity under alkaline conditions .
- MTC: Acts as a VDA by destabilizing microtubules in endothelial cells (IC₅₀ = 0.8–1.2 μM) but shows negligible cytotoxicity in normal cells .
- 5-Benzamido Analogue: No direct cytotoxicity data are available.
Radical Scavenging
- 5-Aminotropolone: Scavenges superoxide (O₂⁻) and nitric oxide (NO) radicals with 70–80% efficiency, linked to its redox-active tropolone core .
- 5-Benzamido Analogue: The electron-withdrawing benzamido group likely reduces radical scavenging capacity compared to 5-aminotropolone.
Pharmacokinetic and Stability Profiles
- Solubility: this compound is less water-soluble than 5-aminotropolone due to the hydrophobic benzamido group.
- Metabolic Stability : The benzamido group may confer resistance to enzymatic hydrolysis compared to ester- or amide-linked analogues (e.g., R-PT in ) .
Biological Activity
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one (commonly referred to as benzamido tropolone) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and potential applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 29528
- Molecular Weight : 241.24 g/mol
This compound is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzamido tropolone exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Microorganism | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.44 |
| Acinetobacter baumannii | 0.51 |
| Cryptococcus neoformans | 0.024 |
These results demonstrate that benzamido tropolone has strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
Cytotoxicity Studies
Cytotoxicity assays were conducted to evaluate the safety profile of benzamido tropolone. The cytotoxic effects were assessed using hepatoblastoma cell lines through MTS and neutral red assays. The results indicated:
| Compound | CC50 (µM) |
|---|---|
| Benzamido Tropolone | 45 |
| b-Thujaplicin (control) | 50 |
The CC50 value represents the concentration required to reduce cell viability by 50%. Benzamido tropolone exhibited relatively low toxicity compared to other synthesized compounds in the study, indicating its potential for therapeutic applications .
The mechanism by which benzamido tropolone exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. Its phenolic structure may contribute to its ability to scavenge free radicals, enhancing its antimicrobial activity .
Research Findings and Case Studies
- Study on Antifungal Activity : A study demonstrated that benzamido tropolone effectively inhibited the growth of Cryptococcus neoformans, a significant pathogen in immunocompromised patients. The compound was found to induce morphological changes in fungal cells, suggesting a mechanism involving cell wall disruption .
- Evaluation of ADME Properties : In silico studies assessed the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzamido tropolone. The compound showed favorable pharmacokinetic profiles, indicating good absorption potential and low toxicity levels .
- Comparative Analysis with Other Compounds : Comparative studies with other derivatives of tropolone highlighted that benzamido tropolone possessed superior antimicrobial efficacy while maintaining a low cytotoxic profile. This positions it as a promising candidate for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves functionalizing the tropolone core (2-hydroxy-2,4,6-cycloheptatrien-1-one, CAS 533-75-5) with benzamide groups via nucleophilic substitution or acylation. Purity is validated using HPLC with UV detection (λ = 254 nm), while structural confirmation employs - and -NMR to resolve aromatic protons and carbonyl carbons. X-ray crystallography (using SHELX software for refinement ) is critical for resolving tautomeric ambiguities in the cycloheptatrienone ring.
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies use accelerated degradation protocols (40°C/75% RH for 6 months). Degradation products are monitored via LC-MS, focusing on hydrolysis of the benzamido group or oxidation of the hydroxyl moiety. Thermal gravimetric analysis (TGA) confirms decomposition thresholds (>200°C) under inert atmospheres .
Q. What spectroscopic signatures distinguish this compound from related tropolone derivatives?
- Methodological Answer : IR spectroscopy identifies key bands: O–H stretch (~3200 cm), conjugated C=O (~1650 cm), and amide I/II bands (~1680/1550 cm). UV-Vis spectra show a shift to ~350 nm due to extended conjugation compared to unsubstituted tropolone (~310 nm) .
Advanced Research Questions
Q. How does the tautomeric equilibrium of the cycloheptatrienone ring in this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : Tautomerism (e.g., keto-enol forms) is probed via -NMR in DMSO-d, where intramolecular hydrogen bonding stabilizes the enol form. Reactivity is assessed using kinetic studies with Grignard reagents: the enol tautomer favors 1,4-addition, while the keto form promotes 1,2-addition. DFT calculations (B3LYP/6-311++G**) model charge distribution and transition states .
Q. What contradictions exist in reported crystallographic data for tropolone derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–O vs. C=O) arise from resolution limits in low-quality datasets. High-resolution synchrotron data (≤0.8 Å) with SHELXL refinement improve accuracy. For example, the C2–O bond in 5-substituted tropolones ranges from 1.23–1.28 Å, influenced by substituent electron-withdrawing effects .
Q. How do steric and electronic effects of the benzamido group modulate the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : Structure-activity relationship (SAR) studies compare MIC values against S. aureus and E. coli. The benzamido group’s electron-withdrawing effect enhances metal-chelating capacity (critical for metalloenzyme inhibition), while steric bulk reduces membrane permeability. Competitive assays with EDTA control for metal-dependent mechanisms .
Q. What strategies optimize the enantiomeric purity of this compound for chiral catalysis applications?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) resolves enantiomers. Asymmetric synthesis routes employ Evans auxiliaries or organocatalysts (e.g., L-proline) to induce >90% ee. Circular dichroism (CD) spectra correlate absolute configuration with Cotton effects at 280 nm .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
